molecular formula C7H10ClNO2S2 B2824362 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide CAS No. 1486675-03-9

5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide

Cat. No.: B2824362
CAS No.: 1486675-03-9
M. Wt: 239.73
InChI Key: NBFSOVFTKXJVNK-UHFFFAOYSA-N
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Description

The compound “5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide” is a sulfonamide derivative with a thiophene ring and a chloromethyl group . Sulfonamides are a group of compounds known for their antibiotic properties, while thiophene is a heterocyclic compound with a 5-membered ring containing four carbon atoms and a sulfur atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through chloromethylation reactions . For instance, aromatic rings can react with formaldehyde and hydrogen chloride to form chloromethyl arenes .


Molecular Structure Analysis

The molecular structure of this compound would likely include a thiophene ring, a sulfonamide group, and a chloromethyl group . The exact structure would depend on the positions of these groups on the molecule.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions such as substitution, addition, and elimination . The chloromethyl group, in particular, is often involved in substitution reactions .

Scientific Research Applications

  • Drug Binding Sites on Human Serum Albumin :

    • Research has identified specific markers for distinct binding sites for anionic drugs on human serum albumin (HSA), which could be relevant to the binding properties of sulfonamide derivatives (Sudlow, Birkett, & Wade, 1976).
  • Detection of Amino Acids and Serotonin in Nervous Tissue :

    • Dansyl-Cl, a derivative related to sulfonamides, has been used as a reagent in biological research for detecting peptides, amino acids, and other compounds (Leonard & Osborne, 1975).
  • Environmental Analysis :

    • In environmental analysis, chlorinated thiophenes, which are structurally related to the compound , have been identified in industrial effluents. This highlights the environmental relevance of such compounds (Pedersen‐Bjergaard et al., 1993).
  • Enzyme Inhibitory Kinetics and Alzheimer’s Disease :

    • Sulfonamide derivatives have shown potential in inhibiting acetylcholinesterase, an enzyme relevant to Alzheimer’s disease, indicating their potential in therapeutic applications (Abbasi et al., 2018).
  • Synthesis and Biological Screening of Benzene Sulfonamide :

    • A study on the synthesis of N-substituted benzene sulfonamide revealed its antioxidant activities and potential inhibitory effects on enzymes relevant to neurodegenerative diseases (Fatima et al., 2013).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For instance, if it has antibiotic properties, it could be studied for use in treating bacterial infections . Alternatively, if it has interesting chemical reactivity, it could be studied for use in synthetic chemistry .

Properties

IUPAC Name

5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO2S2/c1-9(2)13(10,11)7-4-3-6(5-8)12-7/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFSOVFTKXJVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(S1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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